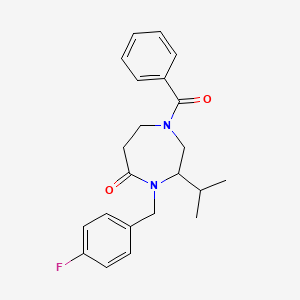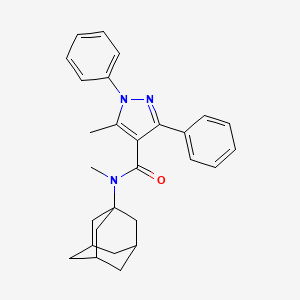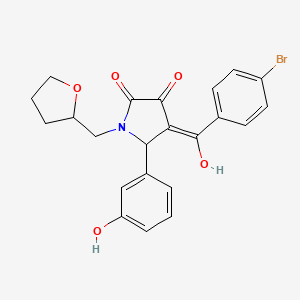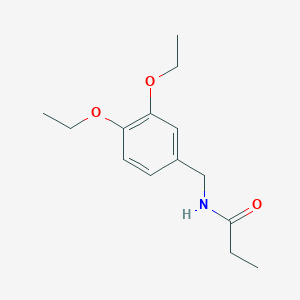
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by binding to and activating the A3AR on immune cells. This leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce apoptosis in cancer cells by activating the A3AR and inhibiting the Akt and ERK signaling pathways.
Biochemical and Physiological Effects:
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and activating the production of anti-inflammatory cytokines such as IL-10. It has also been shown to induce apoptosis in cancer cells by inhibiting the Akt and ERK signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that is readily available and easy to synthesize. It has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, one limitation of 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is that it can have off-target effects due to its non-specific binding to other adenosine receptors. This can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One possible direction is to study its potential use in combination with other therapies for cancer and autoimmune disorders. Another direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to better understand the mechanism of action of 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its potential off-target effects.
Synthesemethoden
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by reacting 2,6-diaminopurine with isobutyryl chloride and piperazine in the presence of a base. The reaction yields 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the A3 adenosine receptor (A3AR) on immune cells. 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential use in cancer therapy as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-[4-(2-methylpropanoyl)piperazin-1-yl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-9(2)12(22)20-5-7-21(8-6-20)14-16-10-11(17-14)18(3)15(24)19(4)13(10)23/h9H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQROPZIWIHHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)


![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)

![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)
![4-[({[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5316121.png)
![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)